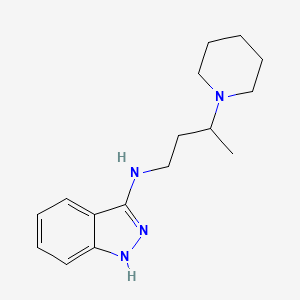

3-(3-Piperidinobutylamino)indazole

Description

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indazole nucleus is a key structural component in numerous compounds with a wide array of pharmacological activities. nih.govnih.gov This has led to considerable interest in synthesizing and evaluating new indazole derivatives for their therapeutic potential. austinpublishinggroup.com The development of drugs containing this scaffold has been ongoing since the marketing of Benzydamine in 1966. researchgate.net

The significance of the indazole scaffold is underscored by its presence in several commercially successful drugs. researchgate.net These compounds have demonstrated efficacy in various therapeutic areas, highlighting the importance of this heterocyclic system in drug design. researchgate.netbenthamdirect.com The diverse biological activities associated with indazole derivatives include anti-inflammatory, anticancer, and neurological applications. nih.govnih.gov

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Axitinib | Anticancer |

| Pazopanib | Anticancer |

| Granisetron | Antiemetic |

This table provides examples of well-known drugs that feature the indazole core structure, demonstrating the scaffold's therapeutic importance.

Structural Classification of 3-(3-Piperidinobutylamino)indazole as a Substituted Indazole Derivative

This compound is classified as a 3-substituted indazole derivative. This classification is based on the attachment of a piperidinobutylamino group at the C3 position of the indazole ring. The functionalization at this particular position is a common strategy in the design of new indazole-based compounds, as it has been shown to be crucial for biological activity in many cases. austinpublishinggroup.com

The structure consists of the core indazole bicycle, with a side chain that includes a butyl group and a piperidine (B6355638) ring linked via an amino group. This specific substitution pattern influences the molecule's physicochemical properties and its potential interactions with biological targets.

Evolution of Research on Indazole Derivatives and their Pharmacological Relevance

Research into indazole derivatives has evolved significantly, with a strong focus on their pharmacological applications. researchgate.net Early studies laid the groundwork for understanding the basic chemistry and biological potential of this class of compounds. Over the years, advancements in synthetic methodologies have enabled the creation of a vast library of substituted indazoles, each with unique properties. researchgate.net

The pharmacological relevance of these derivatives is extensive, with compounds being investigated for a multitude of therapeutic uses. tandfonline.com The ability to modify the indazole scaffold at various positions allows for the fine-tuning of a compound's activity and selectivity towards specific biological targets. nih.gov This has led to the discovery of potent inhibitors of enzymes such as protein kinases and monoamine oxidase. tandfonline.com The ongoing research in this field continues to uncover new potential applications for indazole derivatives in medicine. rsc.org

Structure

3D Structure

Properties

CAS No. |

88835-95-4 |

|---|---|

Molecular Formula |

C16H24N4 |

Molecular Weight |

272.39 g/mol |

IUPAC Name |

N-(3-piperidin-1-ylbutyl)-1H-indazol-3-amine |

InChI |

InChI=1S/C16H24N4/c1-13(20-11-5-2-6-12-20)9-10-17-16-14-7-3-4-8-15(14)18-19-16/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H2,17,18,19) |

InChI Key |

WGMNJXFDKMUVJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNC1=NNC2=CC=CC=C21)N3CCCCC3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 3 Piperidinobutylamino Indazole and Analogues

Methodological Frameworks for SAR Investigations in Indazole Medicinal Chemistry

The exploration of structure-activity relationships (SAR) in indazole medicinal chemistry is a critical process in drug discovery, aimed at understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com This understanding guides the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

A variety of methodological frameworks are employed to investigate the SAR of indazole derivatives. A fundamental approach involves the systematic synthesis of a series of related compounds where specific parts of the molecule are altered. oncodesign-services.com This allows researchers to correlate structural changes with variations in biological activity. oncodesign-services.com

Key Methodological Approaches:

Computational Modeling: Computer-aided drug design (CADD) techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are extensively used. oncodesign-services.com These methods can predict the biological activity of novel compounds and provide insights into the interactions between the ligand and its biological target. oncodesign-services.comnih.gov

Fragment-Based Lead Discovery (FBLD): This technique, often combined with methods like NMR spectroscopy and virtual screening, identifies small molecular fragments that bind to the target protein. These fragments are then grown or linked together to create more potent lead compounds. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. These hits then serve as starting points for more focused SAR studies.

X-ray Crystallography: When a co-crystal structure of a ligand bound to its target protein can be obtained, it provides invaluable, high-resolution information about the binding mode and key interactions, guiding further rational design of more potent inhibitors. nih.gov

These methodologies, often used in combination, provide a comprehensive framework for elucidating the complex interplay between the structure of indazole-based compounds and their biological function, ultimately accelerating the development of new therapeutic agents. oncodesign-services.comacs.org

Influence of Indazole Core Substituents on Biological Activity

The indazole core is a versatile scaffold, and substitutions on this bicyclic ring system can have a profound impact on the biological activity of the resulting compounds. nih.gov Researchers have extensively studied how modifications to the indazole ring affect the potency and selectivity of these molecules. nih.gov

Regioisomeric Effects of Substitution at N1 and N2

The indazole ring possesses two nitrogen atoms, N1 and N2, where alkylation or other substitutions can occur, leading to the formation of regioisomers. The position of this substitution can significantly influence the compound's biological activity and synthetic accessibility. nih.govdergipark.org.tr

Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.gov However, specific reaction conditions can favor the formation of one regioisomer over the other. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has shown high regioselectivity for N1 alkylation for certain C-3 substituted indazoles. nih.govresearchgate.net Conversely, employing Mitsunobu conditions can favor the formation of the N2 regioisomer. nih.gov The choice of solvent and base is crucial; for example, alkylation in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) can lead to nearly equal amounts of N1 and N2 isomers. dergipark.org.trdergipark.org.tr

The thermodynamic stability of the two regioisomers also plays a role, with the 1H-indazole tautomer generally considered more stable than the 2H-tautomer. nih.gov This difference in stability can be exploited to achieve regioselective synthesis. nih.gov The electronic and steric properties of substituents on the indazole ring can also direct the regioselectivity of N-alkylation. For example, electron-withdrawing groups at the C-7 position can lead to excellent N2 regioselectivity. researchgate.net

From a biological standpoint, the specific regioisomer can be critical for activity. For instance, in a series of Rho-associated kinase (ROCK) inhibitors, methylation of the indazole nitrogen was found to restore activity that was lost when the nitrogen was moved to a different position in the heterocyclic core. nih.gov The assignment of the correct regiochemistry is typically confirmed using advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govdergipark.org.trdergipark.org.tr

Impact of Variations at the C-3 Position of the Indazole Ring

The C-3 position of the indazole ring is a key site for modification and plays a crucial role in the interaction of these compounds with their biological targets. chim.itmdpi.com A wide variety of functional groups can be introduced at this position, leading to significant changes in biological activity. chim.it

Methods for C-3 functionalization are diverse and include halogenation, alkylation, arylation, and acylation. chim.it For example, 3-iodoindazoles can be readily prepared and serve as versatile intermediates for further modifications through metal-catalyzed cross-coupling reactions. chim.itmdpi.com

The nature of the substituent at C-3 can dramatically alter the compound's properties. In the context of kinase inhibitors, the substituent at the C-3 position often occupies a key pocket in the ATP-binding site of the enzyme. For instance, in a series of ULK1 inhibitors, the functionalization at the C-3 position was critical for blocking the phosphorylation activity of the kinase. mdpi.com

The following table illustrates how different substituents at the C-3 position of an indazole scaffold can affect biological activity in different contexts:

| Compound Series | C-3 Substituent | Observed Effect on Biological Activity |

| ROCK Inhibitors | Varied aryl and heteroaryl groups | Potency and selectivity are highly dependent on the nature of the C-3 substituent. |

| ULK1 Inhibitors | Heterocyclic moieties | Crucial for blocking the phosphorylation activity of the kinase. mdpi.com |

| General Kinase Inhibitors | Phenyl, furan, etc. | The substituent often occupies a key pocket in the ATP-binding site. |

This table is a generalized representation based on findings across multiple studies and is for illustrative purposes.

Conformational Analysis and its Relation to Indazole Scaffold Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For indazole-based compounds, the relative orientation of the indazole core, the linker, and the terminal ring system is a key determinant of biological activity.

Conformational analysis, often performed using computational methods and confirmed by experimental techniques like X-ray crystallography, helps to understand the preferred spatial arrangement of the molecule. nih.gov For instance, in a study of RORγt allosteric inhibitors, the X-ray co-crystal structure revealed that the 2-Cl-6-(cyclopropyl)phenyl group was positioned nearly perpendicular to the plane of the indazole core. nih.gov This specific conformation was crucial for fitting into the allosteric binding pocket.

The flexibility or rigidity of the molecule also plays a significant role. A certain degree of conformational flexibility might be required for the molecule to adopt the optimal binding pose upon approaching the target. However, pre-organizing the molecule into a conformation that is close to the bioactive conformation can reduce the entropic penalty of binding and thus increase affinity.

Role of the Flexible Butylamino Linker in Molecular Recognition

The flexible butylamino linker connecting the indazole core to the piperidine (B6355638) ring plays a multifaceted role in molecular recognition. Its length and flexibility are critical for allowing the two terminal ring systems to adopt the optimal orientation for binding to their respective pockets on the target protein.

The linker's ability to rotate around its single bonds allows the molecule to explore different conformations, one of which will be the "bioactive conformation" that fits snugly into the binding site. This conformational flexibility can be advantageous, but excessive flexibility can also be detrimental, as it increases the entropic cost of binding.

Contribution of the Piperidine Ring to Ligand-Target Interactions

The piperidine ring, a common moiety in many drug molecules, serves as a crucial anchor for ligand-target interactions in this class of compounds. nih.govmdpi.comnih.gov Its primary role is often to engage in specific interactions with a particular sub-pocket of the binding site.

The nitrogen atom of the piperidine ring is frequently protonated at physiological pH, allowing it to form a strong ionic interaction or a hydrogen bond with an acidic residue (such as aspartate or glutamate) in the target protein. nih.gov This interaction can be a major driver of binding affinity.

Substituents on the piperidine ring can further enhance binding and selectivity. For example, in a series of RORγt inhibitors, a hydroxyl group on the piperidine ring was found to form an intramolecular hydrogen bond with the carboxylate moiety, as well as an interaction with a phenylalanine residue in the binding pocket. nih.gov

The following table summarizes the key interactions involving the piperidine ring in different inhibitor classes:

| Inhibitor Class | Key Interaction of Piperidine Ring | Reference |

| D4 Receptor Antagonists | The piperidine nitrogen interacts with an aspartate residue (Asp115). nih.gov | nih.gov |

| RORγt Allosteric Inhibitors | A β-hydroxy group on the piperidine forms an intramolecular H-bond and interacts with a phenylalanine residue. nih.gov | nih.gov |

| ROCK-II Inhibitors | The piperidine ring is part of a larger scaffold that interacts with the kinase domain. nih.gov | nih.gov |

This table provides examples of the diverse roles the piperidine ring can play in ligand-target interactions.

Computational Approaches to SAR Elucidation in Indazole Systems

Computational techniques are pivotal in modern drug discovery for predicting how a molecule will interact with a biological target, thereby guiding the synthesis of promising new drug candidates. For the indazole scaffold, several computational methods have been instrumental in elucidating SAR. These include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and molecular dynamics (MD) simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors that quantify physicochemical properties such as steric, electronic, and hydrophobic characteristics.

In the context of indazole systems, 3D-QSAR has been particularly insightful. For instance, studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) have utilized Field and Gaussian-based 3D-QSAR models. nih.gov These models generate steric and electrostatic contour maps that provide a structural framework for understanding how different substituents on the indazole ring influence inhibitory potency. The models are validated statistically to ensure their predictive power. nih.govindiandrugsonline.org Another QSAR study on indazole compounds targeting the SAH/MTAN-mediated quorum sensing pathway identified key descriptors such as AATS1v (Average ATS score weighted by van der Waals volumes), RDF55m (Radial Distribution Function descriptor), and others as being crucial for inhibitory activity. This highlights the importance of specific physicochemical properties in determining the biological function of these molecules.

Table 1: Examples of Descriptors Used in QSAR Models for Indazole Analogues

| Descriptor Type | Example Descriptor | Description | Implication for Activity |

| 2D Descriptor | ALogP | Calculated logarithm of the partition coefficient between n-octanol and water | Relates to the hydrophobicity of the molecule. |

| 2D Descriptor | TPSA | Topological Polar Surface Area | Influences membrane permeability and solubility. |

| 3D Descriptor | Steric Fields | Maps regions where bulky groups increase or decrease activity. | Guides the placement and size of substituents. |

| 3D Descriptor | Electrostatic Fields | Maps regions where positive or negative charges are favorable. | Informs on required electronic nature of substituents. |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. frontiersin.orgyoutube.com

For indazole derivatives, pharmacophore models have been successfully generated to guide the design of new inhibitors. In the study of HIF-1α inhibitors, a five-point pharmacophore hypothesis was developed, consisting of one hydrogen bond acceptor, two hydrogen bond donors, and two aromatic rings (A1D2R3R4R5_4). nih.gov This model serves as a 3D query for virtual screening of compound databases to find novel molecules that match the required features. nih.govnih.gov Similarly, a de novo design program was used to identify an indazole-based pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases, leading to the synthesis of a library of active compounds. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov It is widely used to understand the binding mode of inhibitors and to predict binding affinity.

Docking studies have been crucial for understanding the SAR of 3-aminoindazole analogues. For example, in the development of c-Met kinase inhibitors, molecular docking simulations were performed to rationalize the high potency of certain 3-aminoindazole derivatives. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the active site of the protein. Docking of 3-amine substituted 5-azaindazoles into the active sites of MDM2 and PBR receptor proteins revealed specific interactions with key amino acid residues, helping to identify the most promising candidates for antitumor activity. nih.gov

Table 2: Examples of Molecular Docking Studies on Indazole Analogues

| Target Protein | Indazole Series | Key Interacting Residues | Computational Tool | Reference |

| HIF-1α | 3-aminoindazole derivatives | Not specified | Not specified | nih.gov |

| c-Met Kinase | 3-aminoindazole derivatives | Not specified | Not specified | nih.gov |

| MDM2/PBR | 3-amine/alkoxy 5-azaindazoles | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 (PBR); GLN72, HIS73 (MDM2) | Not specified | nih.gov |

| Soybean Lipoxygenase | Pyrrole-indazole carboxamides | Not specified | Not specified | nih.gov |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked complex and to understand how the protein and ligand adapt to each other.

For the most potent indazole derivative identified as a HIF-1α inhibitor, MD simulations showed that the compound remained stable within the active site of the protein throughout the simulation. nih.gov This stability analysis adds confidence to the binding mode predicted by molecular docking and confirms that the key interactions are maintained over time. nih.govnih.gov

Mechanistic Insights into the Biological Activity of Indazole Derivatives

Molecular Mechanisms of Action for Relevant Indazole-Containing Pharmacophores

Indazole derivatives exert their biological effects through various molecular mechanisms, primarily by interacting with key proteins such as kinases, receptors, and enzymes, and by modulating critical cellular signaling pathways.

The indazole moiety is a prominent feature in numerous kinase inhibitors, targeting both tyrosine and serine/threonine kinases involved in tumorigenesis. researchgate.netnih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netresearchgate.net Indazole derivatives have been designed as potent VEGFR-2 inhibitors. nih.gov By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the proliferation and migration of endothelial cells, thereby exerting anti-angiogenic effects. researchgate.netnih.gov For instance, one study reported an indazole derivative, compound 30 , that inhibits VEGFR-2 with an IC₅₀ value of 1.24 nM. nih.gov

FGFRs: Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR4, are linked to the development of certain cancers like hepatocellular carcinoma (HCC). nih.govnih.gov Researchers have developed indazole-based inhibitors that are highly selective for FGFR4. nih.gov One such derivative, compound 27i , was found to be a potent inhibitor of FGFR4 with an IC₅₀ of 2.4 nM and showed remarkable selectivity, exhibiting no activity against a panel of 381 other kinases at a 1 μM concentration. nih.gov These inhibitors can overcome resistance to other treatments caused by gatekeeper mutations in the kinase. nih.gov

Rho Kinase (ROCK): Indazole-based compounds have been identified as highly selective inhibitors of ROCK1 and ROCK2 isoforms. researchgate.net One such inhibitor, GSK429286 , was found to be significantly more potent in promoting endothelial tube formation than the classic ROCK inhibitor, Fasudil. researchgate.net

PARP-1: While Poly (ADP-ribose) polymerase 1 (PARP-1) is a significant target in cancer therapy, information specifically linking indazole derivatives to its inhibition is not prominent in the reviewed literature.

Table 1: Protein Kinase Inhibition by Select Indazole Derivatives

| Target Kinase | Example Compound | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| VEGFR-2 | Compound 30 | 1.24 nM | nih.gov |

| FGFR4 | Compound 27i | 2.4 nM | nih.gov |

| CDK8 | Compound 114 | 2.3 nM | mdpi.com |

| Pim Kinase | Compound 13o | Potent pan-Pim inhibitor | nih.gov |

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are integral to signal transduction. nih.gov Indazole derivatives have been shown to modulate GPCR signaling, notably through the inhibition of G protein-coupled receptor kinases (GRKs). nih.gov In one study, hybrid compounds combining an indazole "warhead" with paroxetine (B1678475) were developed as GRK2 inhibitors. nih.gov The indazole component was found to form stronger interactions with the kinase hinge, leading to increased potency compared to analogs with a different hinge-binding group. nih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an immunomodulatory enzyme that has gained attention as a target for cancer immunotherapy. nih.gov It catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov While various heterocyclic compounds are being explored as IDO1 inhibitors, the direct and prominent role of the indazole scaffold in this context is less defined in the available research compared to its kinase inhibitory functions.

Carbonic Anhydrase: Certain 1H-indazole molecules have been shown to inhibit human carbonic anhydrase (CA) isoenzymes I and II. nih.gov These enzymes are involved in numerous physiological and pathological processes. nih.gov The study found that indazole derivatives acted as noncompetitive inhibitors, with Kᵢ constants ranging from 0.383 to 2.317 mM for CA-I and 0.409 to 3.030 mM for CA-II. nih.gov Halogenated indazoles, specifically those with bromine and chlorine, demonstrated more potent inhibitory effects. nih.gov

Indazole derivatives can influence key cellular signaling pathways that are dysregulated in diseases like cancer.

cGMP: The cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is known to modulate other critical pathways, including NF-κB. nih.gov While specific studies directly detailing the modulation of cGMP by 3-(3-Piperidinobutylamino)indazole are unavailable, the broader class of indazole derivatives is known to interact with pathways regulated by cGMP.

HIF-1 & NF-κB: The transcription factors Hypoxia-Inducible Factor 1 (HIF-1) and Nuclear Factor-kappa B (NF-κB) are central to the cellular response to stress, inflammation, and hypoxia, a common feature of solid tumors. nih.govnih.gov Overexpression of HIF-1 is linked to resistance to chemotherapy and radiation. nih.gov Certain indazole derivatives, such as 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole , have been identified as inhibitors of both the HIF-1 and NF-κB pathways, representing a crucial mechanism for their anti-cancer activity. nih.gov

Specificity and Selectivity of Indazole-Ligand Interactions with Biological Targets

The specificity of how indazole derivatives bind to their biological targets is a key determinant of their therapeutic potential and is guided by their unique structural features. Docking studies have revealed that the indazole core and its substituents form precise interactions, such as hydrogen bonds, with specific amino acid residues within the active site of target proteins. mdpi.comresearchgate.net

For example, the design of FGFR4 inhibitors led to indazole derivatives like F-30 that were subtly selective for FGFR4 over the FGFR1 isoform. nih.gov Further refinement led to compound 27i , which demonstrated profound selectivity for FGFR4. nih.gov Conversely, while adding an indazole warhead to a GRK2 inhibitor increased its potency, it also stabilized a kinase conformation that could be adopted by other kinases like GRK5, thereby leading to a loss of selectivity. nih.gov These findings illustrate that the selectivity of indazole derivatives is a nuanced outcome of the specific molecular interactions between the ligand and its target protein.

Investigation of Metabolic Pathways and Biotransformation of Indazole Scaffolds

Understanding the metabolism and biotransformation of the indazole scaffold is critical for drug development. Studies on indazole-containing synthetic cannabinoids provide significant insight into these pathways. nih.govmdpi.com

Phase I metabolism of these compounds, studied using human liver microsomes, shows that the indazole scaffold undergoes several common biotransformations. nih.govmdpi.com The most prevalent reactions include:

Hydroxylation: This is a major metabolic route, often occurring on alkyl substituents attached to the indazole ring. nih.gov

Ester Hydrolysis: For compounds containing an ester linkage, hydrolysis to the corresponding carboxylic acid is a primary metabolic step. nih.gov

Dehydrogenation: The conversion of a hydroxyl group to a ketone is another observed transformation. nih.govmdpi.com

N-dealkylation: Removal of alkyl groups from nitrogen atoms on the substituent chains. mdpi.com

Glucuronidation: A Phase II metabolic reaction where a glucuronic acid moiety is attached to the molecule or its Phase I metabolites to facilitate excretion. mdpi.com

These metabolic pathways indicate that the indazole core itself is relatively stable, with biotransformations occurring primarily on its side chains and functional groups.

Table 2: Common Biotransformations of the Indazole Scaffold

| Metabolic Reaction | Description | Reference |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on an alkyl side chain. | nih.govmdpi.com |

| Ester Hydrolysis | Cleavage of an ester bond to form a carboxylic acid and an alcohol. | nih.gov |

| Dehydrogenation | Removal of hydrogen, often converting a secondary alcohol to a ketone. | nih.govmdpi.com |

| N-Dealkylation | Removal of an alkyl group attached to a nitrogen atom. | mdpi.com |

| Glucuronidation (Phase II) | Conjugation with glucuronic acid to increase water solubility for excretion. | mdpi.com |

Mechanisms of Action in Diverse Biological Applications (e.g., anti-infective, anti-inflammatory, anticancer)

Anti-infective Mechanisms:

The emergence of drug-resistant pathogens necessitates the discovery of novel anti-infective agents. Indazole derivatives have demonstrated promise in this area, with some compounds exhibiting activity against a range of microbial pathogens. mdpi.com One of the proposed mechanisms for the antibacterial action of certain indazole derivatives is the inhibition of DNA gyrase B. nih.gov DNA gyrase is a crucial enzyme in bacteria responsible for managing DNA topology during replication, and its inhibition leads to bacterial cell death.

Furthermore, some indazole derivatives have shown activity against protozoan parasites like Leishmania. nih.gov The inhibitory efficacy of these compounds can be influenced by the nature of the chemical groups attached to the indazole core. For instance, the presence of a triazole ring linked to the indazole was found to be more effective against Leishmania than oxazoline (B21484) or oxazole-containing derivatives, suggesting that specific structural features are key to their anti-parasitic action. nih.gov The mechanism of action for the antiprotozoal and anticandidal effects of some indazole derivatives is still under investigation. nih.gov

Anti-inflammatory Mechanisms:

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Indazole derivatives have been shown to possess significant anti-inflammatory properties. nih.gov A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can effectively reduce inflammation.

In addition to COX-2 inhibition, some indazole derivatives can modulate the production of pro-inflammatory cytokines. nih.gov Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory response. The ability of certain indazole compounds to suppress the release of these cytokines contributes significantly to their anti-inflammatory profile. nih.gov Free radical scavenging is another potential mechanism, as reactive oxygen species can exacerbate inflammation. nih.gov

Anticancer Mechanisms:

The development of targeted cancer therapies is a major focus of modern drug discovery, and indazole derivatives have emerged as a promising class of anticancer agents. mdpi.comnih.gov Their mechanisms of action are often multifaceted and involve interference with key cellular processes that are dysregulated in cancer.

One of the most well-documented anticancer mechanisms of indazole derivatives is the inhibition of protein kinases . mdpi.com Kinases are a large family of enzymes that regulate numerous cellular processes, including proliferation, survival, and differentiation. Many indazole-based compounds have been developed as kinase inhibitors, targeting enzymes such as:

Pim kinases (Pim-1, Pim-2, Pim-3): These are serine/threonine kinases that are often overexpressed in various cancers and are involved in promoting cell survival and proliferation. mdpi.com

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling can drive tumor growth and angiogenesis. nih.gov

Tyrosine kinases: The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases, which are critical mediators of cancer cell signaling. nih.gov

Another critical anticancer mechanism is the induction of apoptosis , or programmed cell death. Indazole derivatives can trigger apoptosis through various pathways:

Reactive Oxygen Species (ROS)-Mitochondrial Apoptotic Pathway: Some derivatives can increase the levels of intracellular ROS, leading to mitochondrial dysfunction and the initiation of apoptosis. nih.gov

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. Certain indazole compounds can shift this balance in favor of apoptosis. nih.gov

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of caspases, such as caspase-3, is a hallmark of apoptosis and can be induced by indazole derivatives. nih.gov

Furthermore, some indazole derivatives can interfere with the p53/MDM2 pathway . The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. MDM2 is a negative regulator of p53. By inhibiting the interaction between p53 and MDM2, certain indazole compounds can lead to the accumulation and activation of p53, thereby promoting apoptosis and cell cycle arrest in cancer cells. nih.gov

The piperidine (B6355638) moiety, as seen in this compound, is a common feature in many pharmacologically active compounds and can contribute to their biological activity through various interactions with biological targets. ontosight.ai

Table of Research Findings on Related Indazole Derivatives

| Biological Activity | Mechanism of Action | Investigated Compound Class | Key Findings | Reference(s) |

| Anti-inflammatory | Inhibition of COX-2 and pro-inflammatory cytokines (TNF-α, IL-1β) | Indazole derivatives | Significant, dose-dependent inhibition of carrageenan-induced paw edema. Concentration-dependent inhibition of COX-2 and cytokines. | nih.gov |

| Anticancer | Inhibition of cell proliferation and induction of apoptosis | 3,5-disubstituted indazole derivatives | Inhibition of K562 cell line growth; induction of apoptosis via p53/MDM2 pathway. | nih.gov |

| Anticancer | Kinase Inhibition (pan-Pim kinases) | 1H-indazole derivatives with piperidine moieties | Potent inhibition of Pim-1, Pim-2, and Pim-3 with IC50 values in the nanomolar range. | mdpi.com |

| Anticancer | Induction of apoptosis via ROS-mitochondrial pathway | Indazole derivatives | Inhibition of breast cancer cell proliferation, migration, and invasion; induction of apoptosis. | nih.gov |

| Anti-infective | Inhibition of Leishmania growth | 3-chloro-6-nitro-1H-indazole derivatives | Potent activity against Leishmania infantum, with the triazole-containing derivative showing high efficacy. | nih.gov |

| Anti-infective | Inhibition of DNA gyrase B | 3-phenyl-1H-indazole derivatives | Identified as potential inhibitors of this essential bacterial enzyme. | nih.gov |

Computational Chemistry and Molecular Modeling in the Study of 3 3 Piperidinobutylamino Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are foundational for elucidating the intrinsic electronic properties of molecules. By approximating solutions to the Schrödinger equation, these methods map the electronic landscape of a molecule, which in turn dictates its physical and chemical behavior.

Density Functional Theory (DFT) stands out as a primary computational tool for its balance of accuracy and efficiency. It is widely applied to the study of indazole derivatives to perform geometric optimization, which determines the most stable three-dimensional structure of a molecule by identifying its minimum energy conformation, including key bond lengths and angles. nih.govmdpi.com

A significant application of DFT is in analyzing a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. For example, a DFT study on 3-carboxamide indazole derivatives, utilizing the B3LYP functional with a 6-311+ basis set in the GAUSSIAN 09 software package, successfully identified derivatives with the largest energy gaps, correlating to higher kinetic stability. nih.gov Furthermore, DFT is employed to investigate complex reaction pathways, such as the [3+2] cycloaddition reactions used in the synthesis of novel indazole-containing heterocyclic systems. acs.org

Table 1: Example of DFT Calculation Parameters and Findings for Heterocyclic Derivatives

| Compound Class | Software | Functional/Basis Set | Key Findings |

|---|---|---|---|

| 3-Carboxamide Indazoles | GAUSSIAN 09 | B3LYP/6-311+ | Identified derivatives (8a, 8c, 8s) with the largest HOMO-LUMO energy gaps, indicating greater molecular stability. nih.gov |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are frequently used to predict spectroscopic data, which is invaluable for the structural confirmation of newly synthesized compounds. Theoretical vibrational frequencies for Infrared (IR) spectroscopy and chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) can be calculated for indazole derivatives. nih.gov These predicted spectra are then compared against experimental data. A high degree of correlation between the theoretical and measured spectra provides strong evidence for the correct identification and characterization of the molecular structure.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational simulation that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in screening virtual libraries of indazole derivatives to identify potential inhibitors of therapeutic targets, particularly in cancer research. nih.govmdpi.com

Docking programs like AutoDock calculate the binding affinity, which is typically reported as a binding energy score (e.g., in kcal/mol). nih.gov This score estimates the strength of the ligand-receptor interaction. In a study screening 3-carboxamide indazole derivatives against a protein implicated in renal cancer (PDB ID: 6FEW), docking calculations ranked the compounds by binding energy, successfully identifying three derivatives with the most favorable scores for further investigation. nih.gov This quantitative assessment allows researchers to prioritize compounds that are most likely to be potent inhibitors.

Table 2: Molecular Docking Results for Indazole Derivatives against Renal Cancer Protein (PDB: 6FEW)

| Compound | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| 8v | -11.77 | 0.0235 nih.gov |

| 8w | -11.64 | 0.0294 nih.gov |

| 8y | -11.52 | 0.0361 nih.gov |

Identification of Key Molecular Interactions and Binding Hotspots

Beyond a simple energy score, docking analysis reveals the specific molecular interactions that anchor the ligand within the protein's binding site. Visualization of the docked pose allows for the identification of crucial interactions, including hydrogen bonds, hydrophobic contacts (like alkyl interactions), and π-stacking between aromatic rings. For the most potent indazole derivatives targeting the 6FEW protein, the analysis identified key interactions with amino acid residues such as ASP784, LYS655, MET699, and GLU672. nih.gov This detailed map of the binding hotspot is critical for structure-based drug design, guiding chemists in modifying the ligand to enhance binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment

While docking provides a static image of the binding event, Molecular Dynamics (MD) simulations introduce motion, offering a dynamic perspective of the ligand-protein complex over time. researchgate.net By solving Newton's equations of motion for every atom in the system, MD simulations can model the flexibility of both the ligand and the protein in a solvated environment, providing a more realistic assessment of the interaction. researchgate.netnih.govyoutube.com

MD simulations are essential for validating the stability of a binding pose predicted by docking. nih.gov The simulation trajectory, often spanning hundreds of nanoseconds, is analyzed to ensure the ligand remains securely bound in the active site. Key metrics include:

Root Mean Square Deviation (RMSD): Tracks the positional deviation of atoms over time. A stable RMSD for the ligand and protein backbone suggests the complex is in a stable equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein by measuring fluctuations of individual residues.

Hydrogen Bond Persistence: Monitors the presence of key hydrogen bonds throughout the simulation to confirm their stability.

A study on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) used MD simulations to confirm that the top-ranked compound from docking studies formed a stable and persistent complex with the protein, reinforcing its potential as a lead candidate. nih.gov This validation step is a cornerstone of the computational drug design process, bridging the gap between static models and dynamic biological systems. researchgate.net

In Silico Screening and Virtual Library Design for Novel Indazole Derivatives

In silico high-throughput screening (HTS) and the rational design of virtual libraries are cornerstone strategies in the discovery of novel indazole derivatives. nih.gov These computational methods allow for the rapid evaluation of large collections of virtual compounds against specific biological targets, identifying promising scaffolds for further development. nih.gov The process typically begins with a validated three-dimensional structure of the target protein, obtained from X-ray crystallography or created via homology modeling. nih.gov

Fragment-based virtual screening represents a common approach, where libraries of small chemical fragments are computationally docked into the target's binding site to identify key interaction points. nih.gov This information is then used to construct novel, more complex molecules with predicted high affinity and specificity. For instance, fragment-based screening has been successfully employed to design novel indazole-based histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net This strategy led to the identification of compounds with potent inhibitory activity at the nanomolar level against HDAC1, HDAC2, and HDAC8. nih.govresearchgate.net

Another powerful technique is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is then used as a 3D query to search virtual databases for molecules that match the pharmacophore. This method was used to screen the ZINC15 database to identify potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-cancer therapies. mdpi.com

Molecular docking is a central tool in virtual screening, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By calculating a binding score, docking allows for the ranking of compounds from a virtual library. nih.gov Studies on indazole derivatives have utilized docking to guide design efforts, such as projecting an aryl unit from the 3-amino position of the indazole to engage in π-stacking interactions with key amino acid residues like Tyr94 in the ULK1 kinase. nih.gov Similarly, docking studies of indazole derivatives targeting the HIF-1α protein helped to understand the binding efficiency and stability of potent compounds within the active site. nih.gov The stability of these computationally predicted complexes is often further assessed using Molecular Dynamics (MD) simulations, which provide insights into the dynamic nature of the protein-ligand interactions over time. nih.govnih.gov

The results of these in silico screening campaigns often lead to the design and synthesis of focused chemical libraries. For example, based on a screening hit, a library of 6-substituted aminoindazoles was designed and synthesized to explore their potential as cytotoxic agents and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. nih.gov This rational approach ensures that synthetic efforts are concentrated on compounds with a higher probability of success.

Table 1: Examples of In Silico Screening for Novel Indazole Derivatives

| Biological Target | Screening Method(s) | Key Findings | Reference |

|---|---|---|---|

| ULK1 (Unc-51-Like Kinase 1) | In Silico HTS, Molecular Docking | Identified an indazole core hit (SR-17398) and guided optimization to produce inhibitors with IC₅₀ < 50 nM. | nih.gov |

| HDACs (Histone Deacetylases) | Fragment-based Virtual Screening, Molecular Docking | Designed and identified potent inhibitors of HDAC1, HDAC2, and HDAC8 with IC₅₀ values as low as 2.7 nM. | nih.govresearchgate.net |

| GSK-3β (Glycogen Synthase Kinase-3β) | Drug Property Prediction (OSIRIS), Bioactivity Scoring (Molinspiration) | Screened 31 proposed indazole derivatives to select candidates based on predicted drug-like properties and low toxicity risks. | researchgate.net |

| HIF-1α (Hypoxia-Inducible Factor 1α) | Molecular Docking, MD Simulation | Showed good binding efficiency and stability of a potent indazole derivative in the HIF-1α active site. | nih.gov |

| VEGFR-2 | Pharmacophore Modeling, Molecular Docking, MD Simulation | Identified four lead compounds with promising binding energies (up to -69.81 kcal/mol) and stable interactions. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of unsynthesized molecules, thereby guiding drug design and optimization.

The development of a QSAR model involves several steps. First, a dataset of compounds with a common structural scaffold (such as indazole) and their experimentally measured biological activities is compiled. nih.gov Next, a variety of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight, logP) and 3D descriptors (e.g., steric and electrostatic fields). nih.govnih.gov

Various statistical methods are then employed to build the predictive model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used to generate a linear equation relating the descriptors to the activity. nih.gov For more complex, non-linear relationships, machine learning algorithms like Artificial Neural Networks (ANN) can be used.

Several QSAR studies have been conducted on indazole derivatives to elucidate the structural requirements for various biological activities. For instance, a QSAR study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing identified several key descriptors, including AATS1v (Average ATS descriptor, weighted by van der Waals volume) and RDF55m (Radial Distribution Function descriptor), as crucial for inhibitory activity. nih.gov The resulting model demonstrated good predictive power, with a squared correlation coefficient (r²) of 0.852 for the training set and 0.751 for the test set. nih.gov

In another study, 3D-QSAR models were developed for indazole derivatives as HIF-1α inhibitors. nih.gov The contour maps generated from these models provided a visual representation of the structural features influencing potency. These maps highlighted regions where steric bulk is favorable or unfavorable and areas where electrostatic interactions (positive or negative) can enhance activity, offering a structural framework for designing new, more potent inhibitors. nih.gov QSAR models have also been successfully applied to predict the anti-inflammatory activity of hexahydro-indazole derivatives, revealing important relationships between activity and various descriptors. researchgate.net

The validity and predictive power of any QSAR model must be rigorously tested through internal (e.g., cross-validation) and external validation using a test set of compounds not included in the model's development. A statistically robust and validated QSAR model is a powerful tool for predictive biology, enabling the prioritization of synthetic targets and reducing the cycle time of drug discovery. researchgate.net

Table 2: Summary of QSAR Studies on Indazole Derivatives

| Biological Activity | Modeling Method | Key Statistical Parameters | Important Descriptor Classes | Reference |

|---|---|---|---|---|

| SAH/MTAN Inhibition | GA-MLR (Genetic Algorithm - Multiple Linear Regression) | r² = 0.852, q² = 0.781, r²(test) = 0.751 | 2D and 3D descriptors (AATS1v, RDF55m, E1s) | nih.gov |

| HIF-1α Inhibition | Field and Gaussian based 3D-QSAR | Validation through various statistical measures from PLS. | Steric and Electrostatic fields | nih.gov |

| Anti-inflammatory | Stepwise Multiple Regression, PLS | r² = 0.8101, q² = 0.7491, pred_r² = 0.7812 | Steric, Electrostatic, Electro-topological | researchgate.net |

| PIN1 Inhibition (Thiazole Derivatives) | MLR, PLS, ANN | MLR: r² = 0.76, r²(test) = 0.78; ANN: r² = 0.98, r²(test) = 0.98 | Physicochemical (MR, LogP), Electronic (ELUMO) |

Future Perspectives and Research Trajectories for 3 3 Piperidinobutylamino Indazole Research

Development of Chemo- and Regioselective Synthetic Methodologies for Complex Indazole Derivatives

The synthesis of indazole derivatives, particularly those with substitutions at the 3-amino position, presents unique challenges in achieving high chemo- and regioselectivity. Traditional methods for the synthesis of 3-aminoindazoles often involve the reaction of 3-aminoindazole with various electrophiles, which can lead to mixtures of N1- and N2-alkylation products on the indazole ring, in addition to potential reactions at the exocyclic amino group. acs.org

Future synthetic strategies for 3-(3-Piperidinobutylamino)indazole and its more complex analogues will likely focus on overcoming these selectivity issues. One promising approach is the development of novel catalytic systems that can direct the substitution to the desired position with high precision. For instance, the use of transition metal catalysts, such as palladium or copper, has shown success in the controlled arylation and amination of the indazole core. organic-chemistry.org Research into ligands that can fine-tune the catalytic activity and selectivity will be crucial.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalyst-Controlled C-N Coupling | Utilization of transition metals (e.g., Pd, Cu) with tailored ligands. | High regioselectivity for N- or C-functionalization. |

| One-Pot Tandem Reactions | Sequential transformations in a single reaction vessel. | Increased efficiency, reduced waste, and rapid library synthesis. |

| Flow Chemistry | Continuous processing of reagents in microreactors. | Precise control over reaction parameters, improved safety, and scalability. |

| Photoredox Catalysis | Use of light to initiate chemical transformations. | Mild reaction conditions and access to unique reactivity patterns. |

Exploration of Novel Biological Targets and Mechanistic Pathways for Indazole Scaffolds

The indazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.gov Many of these activities are attributed to the ability of indazoles to act as kinase inhibitors. nih.gov For instance, various 3-aminoindazole derivatives have been investigated as inhibitors of kinases such as Bcr-Abl, anaplastic lymphoma kinase (ALK), and phosphoinositide-dependent kinase-1 (PDK1). mdpi.comnih.govacs.org

A crucial future direction for this compound research will be the systematic exploration of its potential biological targets. High-throughput screening against a broad panel of kinases and other enzyme families could unveil novel activities. Given the structural similarities to known kinase inhibitors, it is plausible that this compound could target signaling pathways implicated in cell proliferation, survival, and inflammation.

Beyond kinase inhibition, the exploration of other mechanistic pathways is warranted. This includes investigating its potential to modulate G-protein coupled receptors (GPCRs), ion channels, or epigenetic targets. Understanding the precise molecular interactions and the downstream signaling cascades affected by this compound will be paramount in elucidating its therapeutic potential.

Integration of Advanced Biophysical Techniques with Computational Studies for Comprehensive Mechanistic Understanding

To gain a deep and comprehensive understanding of how this compound interacts with its biological targets, a synergistic approach combining advanced biophysical techniques and computational modeling will be indispensable.

Advanced Biophysical Techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution three-dimensional structures of the compound bound to its target protein. This structural information is invaluable for understanding the specific binding mode, identifying key interacting residues, and guiding the rational design of more potent and selective analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the protein-ligand interaction in solution, providing insights into conformational changes and the binding kinetics.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods can quantitatively measure the binding affinity and thermodynamics of the interaction, providing crucial data for SAR studies.

Computational Studies:

Molecular Docking: This technique can predict the preferred binding orientation of this compound within the active site of a potential target protein.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the protein-ligand complex, revealing how the compound affects the protein's flexibility and conformational landscape over time.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods can be employed to study the electronic details of the binding interaction, such as the formation of hydrogen bonds and other non-covalent interactions, with high accuracy.

The integration of these experimental and computational approaches will create a powerful feedback loop, where experimental data validates and refines computational models, and computational predictions guide the design of new experiments.

Application of Artificial Intelligence and Machine Learning in Indazole-Based Drug Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be leveraged in several key areas of this compound research.

Predictive Modeling: AI/ML models can be trained on large datasets of known bioactive molecules to predict the potential biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity of novel indazole derivatives. This can help to prioritize the synthesis of compounds with the most promising profiles.

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. These models can explore a vast chemical space to identify novel scaffolds and substitution patterns that may not be obvious to human chemists.

Synthesis Planning: AI-powered retrosynthesis tools can assist in designing efficient synthetic routes for complex indazole derivatives, potentially reducing the time and resources required for their preparation.

By integrating AI and ML into the research workflow, scientists can accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. | Prioritization of synthetic targets and reduction of animal testing. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of compounds with poor pharmacokinetic profiles. |

| Generative Models | De novo design of novel molecules with desired properties. | Exploration of new chemical space and identification of novel lead compounds. |

| Retrosynthesis Prediction | AI-driven planning of synthetic routes. | Acceleration of the synthesis of complex molecules. |

Design of Targeted Indazole Derivatives with Enhanced Selectivity and Potency for Specific Biological Applications

Building upon the knowledge gained from the aforementioned research trajectories, the ultimate goal will be the rational design of targeted this compound derivatives with enhanced selectivity and potency for specific biological applications.

Once a primary biological target is identified and the key structural features for binding are understood, medicinal chemists can systematically modify the structure of the lead compound to optimize its properties. This may involve:

Modifying the Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring to improve binding affinity, selectivity, or pharmacokinetic properties.

Varying the Butyl Linker: Altering the length or rigidity of the butylamino chain to optimize the orientation of the piperidine moiety within the binding pocket.

Substituting the Indazole Core: Adding functional groups to the benzene (B151609) ring of the indazole to modulate electronic properties and create additional interactions with the target protein.

This iterative process of design, synthesis, and biological evaluation, guided by structural biology and computational modeling, will be key to unlocking the full therapeutic potential of the this compound scaffold. The development of highly selective inhibitors is particularly important to minimize off-target effects and improve the safety profile of potential drug candidates. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.